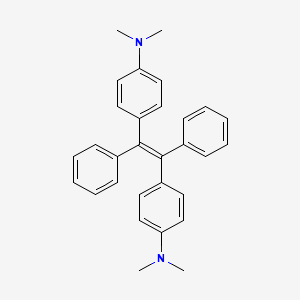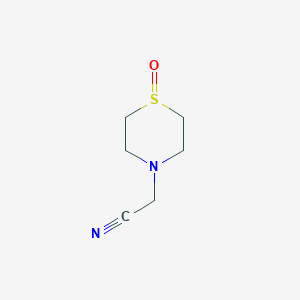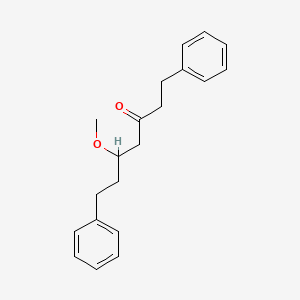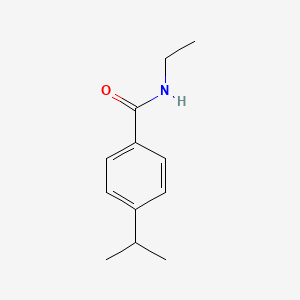
2,2'-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and imine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) typically involves multi-step organic reactions. One common approach is the condensation of 8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene with a suitable aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyl and imine groups can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes or alter the structural properties of proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bis(4-hydroxy-3-methyl-1,6,7-trihydroxynaphthalene): Similar structure but lacks the benzyliminomethyl group.
8-Benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene: A precursor in the synthesis of the target compound.
Uniqueness: 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both hydroxyl and imine groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
73855-97-7 |
|---|---|
Molekularformel |
C44H44N2O6 |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
3-methyl-8-(2-phenylethanimidoyl)-4-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(2-phenylethanimidoyl)-4-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H44N2O6/c1-21(2)33-23(5)35(43(51)37-27(33)19-31(47)41(49)39(37)29(45)17-25-13-9-7-10-14-25)36-24(6)34(22(3)4)28-20-32(48)42(50)40(38(28)44(36)52)30(46)18-26-15-11-8-12-16-26/h7-16,19-22,45-52H,17-18H2,1-6H3 |
InChI-Schlüssel |
DJAIOJQQURHAHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC(=C(C(=C2C(=C1C3=C(C4=C(C(=C(C=C4C(=C3C)C(C)C)O)O)C(=N)CC5=CC=CC=C5)O)O)C(=N)CC6=CC=CC=C6)O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)



![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)

![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

